molecular formula C12H8FN3OS B2785156 3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 326097-91-0

3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2785156
CAS No.: 326097-91-0
M. Wt: 261.27
InChI Key: NJWGPDNPKTVSTG-UHFFFAOYSA-N
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Description

3-Amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound characterized by its unique molecular structure, which includes a thieno[2,3-d]pyrimidin-4-one core with an amino group and a fluorophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4-one core. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions. The fluorophenyl group can be introduced through a halogenation reaction followed by a nucleophilic aromatic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: : Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, 3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can be utilized to study protein interactions and enzyme activities. Its fluorescence properties can be exploited in imaging and diagnostic applications.

Medicine

The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(4-fluorophenyl)isoxazole: : Similar in structure but differs in the heterocyclic core.

  • 5-(4-Fluorophenyl)thiophene: : Similar fluorophenyl group but lacks the pyrimidinone core.

Uniqueness

3-Amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its combination of the thieno[2,3-d]pyrimidin-4-one core and the fluorophenyl group, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-amino-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3OS/c13-8-3-1-7(2-4-8)9-5-18-11-10(9)12(17)16(14)6-15-11/h1-6H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWGPDNPKTVSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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